molecular formula C8H10O3 B13174254 Methyl 3-(oxolan-2-yl)prop-2-ynoate

Methyl 3-(oxolan-2-yl)prop-2-ynoate

Cat. No.: B13174254
M. Wt: 154.16 g/mol
InChI Key: YBIMOXBOPSPQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(oxolan-2-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of propynoic acid and features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a catalyst to form the oxolane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in a solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid to facilitate the esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(oxolan-2-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound’s reactivity also allows it to undergo transformations that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(oxolan-2-yl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double or single bonds. This makes it valuable in synthetic chemistry for creating complex molecules and exploring new reaction pathways .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3-(oxolan-2-yl)prop-2-ynoate

InChI

InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-3,6H2,1H3

InChI Key

YBIMOXBOPSPQLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.